molecular formula C11H15N3O2S B2523055 N-allyl-2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide CAS No. 899948-31-3

N-allyl-2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

Cat. No.: B2523055
CAS No.: 899948-31-3
M. Wt: 253.32
InChI Key: UXILNKXJIRWEKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a synthetic organic compound that belongs to the class of thioacetamides This compound is characterized by the presence of an allyl group, a dihydropyrimidinone ring, and a thioacetamide moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide typically involves the following steps:

    Formation of the Dihydropyrimidinone Ring: The dihydropyrimidinone ring is synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Thioacetamide Formation: The thioacetamide moiety is introduced by reacting the dihydropyrimidinone intermediate with an appropriate thioacetamide reagent.

    Allylation: The final step involves the allylation of the thioacetamide intermediate using an allyl halide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-allyl-2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the thioacetamide moiety to an amine.

    Substitution: The allyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, tetrahydrofuran (THF), and ethanol.

    Substitution: Allyl halides, potassium carbonate, and dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • N-allyl-2-((4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide
  • N-allyl-2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)propionamide
  • N-allyl-2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)butyramide

Uniqueness

N-allyl-2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the allyl group allows for versatile chemical modifications, while the dihydropyrimidinone ring and thioacetamide moiety provide opportunities for interactions with biological targets.

Properties

IUPAC Name

2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-prop-2-enylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2S/c1-3-5-12-10(16)7-17-11-13-8(4-2)6-9(15)14-11/h3,6H,1,4-5,7H2,2H3,(H,12,16)(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXILNKXJIRWEKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)SCC(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.